N-(1H-1,3-benzimidazol-2-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-(1H-1,3-benzimidazol-2-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives. The resulting benzimidazole is then alkylated with a suitable alkylating agent to introduce the benzimidazol-2-ylmethyl group.
The next step involves the formation of the tetrahydropyran ring. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions. The final step is the coupling of the benzimidazol-2-ylmethyl group with the tetrahydropyran ring, typically using a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzimidazol-2-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form benzimidazole N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction can yield amine derivatives.
Scientific Research Applications
N-(1H-1,3-benzimidazol-2-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties, making it a candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: A semiconducting organic molecule with a π-conjugated polycyclic system.
1H-benzimidazole-2-yl hydrazones: Compounds with combined antiparasitic and antioxidant activity.
Uniqueness
N-(1H-1,3-benzimidazol-2-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its combination of a benzimidazole moiety with a tetrahydropyran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H21N3O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C20H21N3O2/c24-19(21-14-18-22-16-8-4-5-9-17(16)23-18)20(10-12-25-13-11-20)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,24)(H,22,23) |
InChI Key |
KRDFKRLKRDICGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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